5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide
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Overview
Description
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitro group, and a phenylpiperazine moiety
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a significant role in memory and cognition . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increased concentration of ACh in the synaptic cleft . This enhances the transmission of signals in neurons, which can improve cognitive functions .
Pharmacokinetics
Similar compounds have been shown to exhibit reliable pharmacokinetic properties
Result of Action
The inhibition of AChE and the subsequent increase in ACh levels can lead to improved cognitive functions . This makes the compound potentially useful for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with a suitable sulfonyl chloride to form the sulfonyl derivative.
Coupling Reactions: The final step involves coupling the sulfonyl derivative with the furan ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of drugs targeting specific biological pathways.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound is used as a tool to probe biological systems and elucidate the roles of specific molecular targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-2-carboxamide derivatives, exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
5-nitro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-nitro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c23-18(16-7-8-17(28-16)22(24)25)19-9-4-14-29(26,27)21-12-10-20(11-13-21)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHEXVUQUIGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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